Cas no 958-79-2 (1,3-dibromo-1,3-diphenylpropan-2-one)

958-79-2 structure
Productnaam:1,3-dibromo-1,3-diphenylpropan-2-one
1,3-dibromo-1,3-diphenylpropan-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-dibromo-1,3-diphenylpropan-2-one
- .alpha., .alpha.'-Dibromodibenzyl ketone
- 2-Propanone, 1,3-dibromo-1,3-diphenyl-
- NSC 134966
- NSC-134966
- .alpha.,.alpha.'-Dibromobibenzyl ketone
- DTXSID00914810
- alpha,alpha'-Dibromodibenzylketone
- SCHEMBL5820145
- AKVJDXBLRZFJFZ-UHFFFAOYSA-N
- AKOS021983210
- NSC134966
- AKOS001483386
- 1,3-Dibromo-1,3-diphenyl-2-propanone
- 958-79-2
- DS-013583
-
- Inchi: InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H
- InChI-sleutel: AKVJDXBLRZFJFZ-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br
Berekende eigenschappen
- Exacte massa: 367.92344g/mol
- Monoisotopische massa: 365.92549g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 242
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1Ų
- XLogP3: 4.9
Experimentele eigenschappen
- Dichtheid: 1.639
- Kookpunt: 399.5°C at 760 mmHg
- Vlampunt: 97.7°C
- Brekindex: 1.635
- PSA: 17.07000
- LogboekP: 4.82790
1,3-dibromo-1,3-diphenylpropan-2-one Gerelateerde literatuur
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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